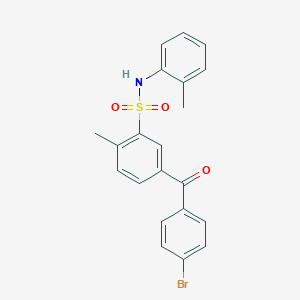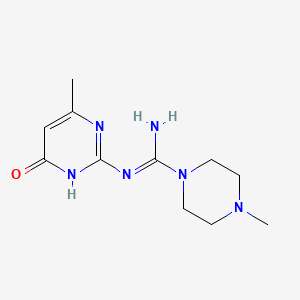
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as BBS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound is synthesized using several methods and has been shown to exhibit significant biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. This compound has also been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates gene expression and plays a role in adipocyte differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disorders, this compound has been shown to reduce inflammation and oxidative stress, which are believed to play a role in the pathogenesis of these disorders. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various fields. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the study of this compound in combination with other therapeutic agents to enhance its efficacy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. This compound can be synthesized using several methods and has been shown to exhibit significant biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Synthesemethoden
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide can be synthesized using several methods, including the reaction of 4-bromobenzoyl chloride with 2-methyl-N-(2-methylphenyl)benzenesulfonamide in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl isocyanate with 2-methyl-N-(2-methylphenyl)benzenesulfonamide in the presence of a base. These methods have been shown to yield this compound with high purity and yield.
Eigenschaften
IUPAC Name |
5-(4-bromobenzoyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3S/c1-14-5-3-4-6-19(14)23-27(25,26)20-13-17(8-7-15(20)2)21(24)16-9-11-18(22)12-10-16/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVNDEMWYSAJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}-1-propanol](/img/structure/B6106468.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6106471.png)
![4-hydroxy-6-methyl-3-[7-(3-thienyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2H-pyran-2-one](/img/structure/B6106478.png)
![2-(4-{[isopropyl(methyl)amino]methyl}phenyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B6106480.png)

![1-[1-(4-methylpentanoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6106503.png)
![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6106520.png)
![N,N-diethyl-4-{4-[(3-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6106528.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6106536.png)
![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)
![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)
![N-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6106584.png)
![N-cyclohexyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6106589.png)